Dimefluthrin
Overview
Description
Dimefluthrin is a synthetic pyrethroid insecticide known for its high insecticidal activity and rapid knockdown efficacy. It is particularly effective against mosquitoes, including species such as Culex pipiens pallens and Culex quinquefasciatus . This compound is a derivative of natural pyrethrins, which are compounds extracted from Chrysanthemum flowers. Pyrethroids like this compound are designed to be more stable and effective than their natural counterparts .
Scientific Research Applications
Dimefluthrin has a wide range of applications in scientific research, particularly in the fields of entomology, toxicology, and environmental science. It is extensively used in studies related to insecticide resistance, mosquito control, and the development of new insecticidal formulations . Additionally, this compound is employed in research on the environmental impact of pyrethroid insecticides and their degradation products .
Mechanism of Action
Target of Action
Dimefluthrin, a pyrethroid insecticide, primarily targets the voltage-gated sodium channels in the axonal membranes of insects . These sodium channels are membrane proteins with a hydrophilic interior, shaped precisely to allow sodium ions to pass through the membrane, enter the axon, and propagate an action potential .
Mode of Action
This compound acts by preventing the closure of these voltage-gated sodium channels . When this compound keeps the channels in their open state, the nerves cannot repolarize, leaving the axonal membrane permanently depolarized . This results in the paralysis of the organism .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the propagation of action potentials in the nervous system of insects. By keeping the sodium channels open, this compound disrupts the normal flow of sodium ions, which is crucial for the transmission of nerve impulses . This disruption leads to the paralysis of the insect, thereby exhibiting its insecticidal activity .
Pharmacokinetics
Like other pyrethroids, it is likely that this compound is metabolized in the liver and excreted in the urine and feces
Result of Action
The primary result of this compound’s action is the rapid paralysis of insects, which is often followed by their death . This is due to the disruption of the normal function of the nervous system caused by the prolonged opening of the sodium channels .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as piperonyl butoxide (PBO), can enhance the insecticidal activity of this compound . PBO is known to inhibit the detoxification enzymes in insects, thereby increasing the toxicity of pyrethroids like this compound . Furthermore, the effectiveness of this compound can also be affected by the resistance developed by insects due to their intensive exposure to insecticides .
Safety and Hazards
Dimefluthrin may cause long-lasting harmful effects to aquatic life . It is harmful if inhaled or absorbed through the skin, and it may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Future Directions
Biochemical Analysis
Biochemical Properties
Dimefluthrin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nervous system of insects, where it binds to voltage-gated sodium channels. This binding prolongs the opening of these channels, leading to continuous nerve impulses, paralysis, and eventually the death of the insect . This compound’s interaction with sodium channels is highly specific, making it effective at low concentrations.
Cellular Effects
This compound affects various types of cells and cellular processes. In insects, it disrupts normal cell function by altering cell signaling pathways and gene expression. The compound induces oxidative stress and affects cellular metabolism by generating reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and apoptosis . In mammalian cells, this compound has been shown to have neurotoxic effects, particularly at high concentrations, by affecting the central nervous system .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels in the nervous system. By binding to these channels, this compound prevents their closure, resulting in prolonged depolarization of the nerve membrane. This continuous depolarization leads to repetitive firing of the nerve cells, causing paralysis and death of the insect . Additionally, this compound may inhibit certain enzymes involved in detoxification processes, further enhancing its insecticidal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions but can degrade when exposed to light and heat. Over time, the efficacy of this compound may decrease due to degradation, leading to reduced insecticidal activity . Long-term exposure to this compound in laboratory studies has shown potential neurotoxic effects in mammals, indicating the need for careful handling and usage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively controls insect populations without causing significant adverse effects. At high doses, it can exhibit toxic effects, including neurotoxicity and teratogenic effects in mammals . Studies have shown that prolonged exposure to high doses of this compound can lead to developmental abnormalities and increased mortality in animal models .
Metabolic Pathways
This compound is metabolized in the body through various pathways. It undergoes hydrolysis and oxidation, primarily in the liver, to form metabolites that are excreted in urine and feces. The enzymes involved in the metabolism of this compound include cytochrome P450 monooxygenases, which play a crucial role in its detoxification . The metabolic pathways of this compound can influence its efficacy and toxicity, depending on the rate of metabolism and the formation of active or inactive metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins and accumulate in lipid-rich tissues, such as the nervous system and adipose tissue . The distribution of this compound within the body can affect its overall toxicity and efficacy, with higher concentrations in target tissues leading to more pronounced effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the nervous system, where it exerts its insecticidal effects. It can localize to specific compartments, such as the synaptic cleft, where it interacts with sodium channels . The targeting signals and post-translational modifications that direct this compound to these compartments are crucial for its activity and function. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimefluthrin is synthesized through a multi-step process involving the reaction of (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride with [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol in the presence of pyridine and tetrahydrofuran (THF) as a solvent . The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification through column chromatography to yield this compound as a colorless oil .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes the use of large-scale reactors, continuous extraction systems, and advanced purification techniques to produce this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Dimefluthrin primarily undergoes hydrolysis and oxidation reactions. As an ester compound, it is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of its corresponding alcohol and acid . Oxidation reactions can occur in the presence of strong oxidizing agents, resulting in the formation of various oxidized products .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Comparison with Similar Compounds
- d-Allethrin
- Prallethrin
- Momfluorothrin
- Metofluthrin
- Meperfluthrin
Dimefluthrin stands out due to its rapid knockdown effect and high potency, making it a valuable tool in mosquito control and other insecticidal applications .
Properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWCJRMYMAMSOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058043 | |
Record name | Dimefluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271241-14-6 | |
Record name | Dimefluthrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271241146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimefluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMEFLUTHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249J9X3JMC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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